Orforglipron

描述

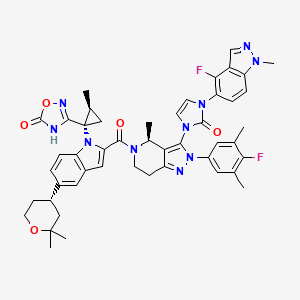

Structure

2D Structure

属性

IUPAC Name |

3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62)/t27-,28-,30-,48-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUWIEBBBWHKNI-KHIFEHGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48F2N10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212020-52-3 |

Source

|

| Record name | Orforglipron | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW40D021M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orforglipron (LY3502970): A Technical Guide to Preclinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orforglipron (formerly LY3502970) is an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist under investigation for the treatment of type 2 diabetes and obesity.[1] Developed by Chugai Pharmaceutical Co. and licensed by Eli Lilly and Company, this compound represents a significant advancement in GLP-1R agonist therapy, offering a potential alternative to injectable peptide-based treatments.[2][3] Its small molecule nature allows for oral administration without restrictions on food or water intake.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective GLP-1 Receptor Agonism

This compound's primary molecular target is the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). Unlike native GLP-1 and its peptide analogues, this compound binds to a distinct allosteric pocket within the transmembrane domain of the GLP-1R. This binding induces a conformational change in the receptor, initiating downstream intracellular signaling cascades.

A key characteristic of this compound is its biased agonism. It preferentially activates the G-protein/cyclic AMP (cAMP) signaling pathway while demonstrating negligible recruitment of β-arrestin. This biased signaling is hypothesized to contribute to a sustained therapeutic effect.

Signaling Pathway

The binding of this compound to the GLP-1R primarily activates the Gαs subunit of the associated G-protein. This stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA) and other downstream effectors, leading to the therapeutic effects of GLP-1R activation.

This compound's biased signaling pathway at the GLP-1 receptor.

In Vitro Pharmacology

In vitro studies were fundamental in establishing the core pharmacological properties of this compound, including its binding affinity, potency, and selectivity.

Quantitative In Vitro Data

| Parameter | Species/System | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human GLP-1R | ~1 nM - 3.22 nM | Radioligand Competition Binding | |

| cAMP Stimulation (EC50) | HEK293 cells expressing human GLP-1R | ~600 nM | cAMP Accumulation Assay | |

| β-arrestin Recruitment | - | Negligible | β-arrestin Recruitment Assay |

Experimental Protocols

This assay quantifies the affinity of this compound for the GLP-1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., [¹²⁵I]GLP-1(7-36)NH₂ or [³H]this compound).

-

Competition: Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the receptor.

-

Separation: After incubation, the bound and free radioligand are separated via filtration.

-

Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Radioligand Competition Binding Assay Workflow.

This assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the GLP-1R signaling pathway.

-

Objective: To determine the potency (EC50) of this compound in stimulating cAMP accumulation.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96- or 384-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Incubation: The plates are incubated to allow for cAMP production. A phosphodiesterase inhibitor is typically included to prevent cAMP degradation.

-

Detection: Intracellular cAMP levels are measured using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter gene assay.

-

Data Analysis: Dose-response curves are generated to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

-

This assay is used to characterize the biased agonism of this compound by measuring its ability to recruit β-arrestin to the GLP-1 receptor.

-

Objective: To assess the extent of β-arrestin recruitment upon this compound binding to the GLP-1R.

-

Methodology:

-

Cell Line: A cell line (e.g., CHO-K1 or HEK293) co-expressing the GLP-1 receptor fused to a protein fragment and β-arrestin fused to a complementary enzyme fragment is used.

-

Treatment: Cells are treated with different concentrations of this compound.

-

Recruitment and Signal Generation: If this compound induces β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

-

Data Analysis: The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.

-

In Vivo Pharmacology

The therapeutic potential of this compound was evaluated in various animal models, which were essential for bridging the gap between in vitro findings and potential clinical applications. A notable challenge is that small-molecule GLP-1RAs like this compound exhibit poor activity at rodent receptors. To address this, specialized animal models were developed.

Animal Models

-

Humanized GLP-1R Mice: These mice are genetically engineered to express the human GLP-1 receptor, making them a crucial model for evaluating the efficacy of human-specific GLP-1R agonists like this compound.

-

Sensitized Rat GLP-1R (Glp1rS33W) Models: CRISPR-Cas9 gene editing was used to create a mutation in the rat GLP-1R that sensitizes it to non-peptide agonists.

Quantitative In Vivo Data

| Parameter | Animal Model | Dose | Effect | Reference |

| Glucose Lowering | Mice expressing human GLP-1R | 0.1 - 10 mg/kg (oral) | Robust glucose lowering in an oral glucose tolerance test. | |

| Food Intake Reduction | Cynomolgus monkeys | 0.05 mg/kg | Anorexigenic effect. | |

| Body Weight Change | Diet-Induced Obese (DIO) Glp1rS33W Rats | 0.3 - 1 mg/kg (oral, once daily) for 28 days | ~ -5% to -10% change in body weight. | |

| Cumulative Food Intake | Diet-Induced Obese (DIO) Glp1rS33W Rats | 0.3 - 1 mg/kg (oral, once daily) for 28 days | ~ -15% to -25% change in cumulative food intake. |

Experimental Protocols

This protocol is used to evaluate the effect of this compound on glucose tolerance.

-

Objective: To assess the impact of this compound on glucose clearance after an oral glucose challenge.

-

Methodology:

-

Fasting: Mice are fasted overnight.

-

Baseline Glucose: A baseline blood glucose level is measured.

-

Dosing: this compound or a vehicle is administered orally.

-

Glucose Challenge: After a specified pretreatment period, a glucose solution is administered via oral gavage.

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess improvements in glucose tolerance.

-

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals were conducted to determine the profile of this compound, which is crucial for its development as an oral medication.

| Parameter | Species | Dose Administration | Value | Reference |

| Elimination Half-life (T1/2) | Rats | Oral | 10.4 - 12.4 hours | |

| Elimination Half-life (T1/2) | Cynomolgus monkeys | Oral | 3.4 - 4.6 hours | |

| Oral Bioavailability | Rats | - | 33 - 43% | |

| Oral Bioavailability | Cynomolgus monkeys | - | 21 - 28% |

Conclusion

The preclinical pharmacology of this compound demonstrates its potential as a potent and selective oral, non-peptide GLP-1 receptor agonist. Its distinct mechanism of action, characterized by biased agonism, translates to significant efficacy in animal models of diabetes and obesity. The favorable pharmacokinetic profile observed in preclinical species supports its development for once-daily oral administration in humans. These foundational preclinical studies have paved the way for the ongoing clinical evaluation of this compound as a promising new therapeutic option for metabolic diseases.

References

Orforglipron: A Technical Guide to its Mechanism of Action as a Non-Peptide GLP-1 Receptor Agonist

Introduction

Orforglipron (also known as LY3502970) represents a significant advancement in the treatment of type 2 diabetes and obesity as a novel, orally bioavailable, non-peptide agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] Unlike traditional peptide-based GLP-1R agonists that require subcutaneous injection, this compound's small-molecule nature allows for once-daily oral administration without restrictions on food or water intake.[4][5] This guide provides a detailed examination of its molecular mechanism, binding kinetics, signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.

Core Mechanism of Action: Allosteric and Biased Agonism

This compound functions as a partial and biased agonist of the GLP-1R, a class B G-protein coupled receptor (GPCR). Its mechanism is distinguished from endogenous GLP-1 and peptide mimetics by its unique binding mode and downstream signaling profile.

1. Molecular Binding: High-resolution cryo-electron microscopy studies have revealed that this compound binds to a unique pocket within the transmembrane domain of the GLP-1R. This binding site is distinct from the orthosteric site where native GLP-1 binds. Specifically, it is located in the upper helical bundle and involves interactions with the extracellular domain, extracellular loop 2, and transmembrane helices 1, 2, 3, and 7. This allosteric activation mechanism induces a specific conformational change in the receptor to initiate downstream signaling.

2. Biased Signaling Pathway: Upon binding, this compound preferentially activates the Gαs protein-mediated signaling cascade. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets responsible for the therapeutic effects of GLP-1R activation. These effects include glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon release, delayed gastric emptying, and reduced appetite.

A key feature of this compound's pharmacology is its pronounced biased agonism, showing a strong preference for G-protein activation over the β-arrestin pathway. Signal transduction assays have demonstrated low intrinsic efficacy for and negligible recruitment of β-arrestin. This bias is significant as the β-arrestin pathway is often associated with receptor desensitization and internalization. The minimal engagement of this pathway may contribute to sustained receptor activity.

Quantitative Pharmacological Profile

The interaction of this compound with the GLP-1R has been quantified through various in vitro assays, defining its binding affinity and functional potency.

Table 1: GLP-1 Receptor Binding Affinity

| Compound | Assay Type | Cell Line | Parameter | Value |

|---|

| this compound | Radioligand Competition | HEK293-GLP-1R | Ki | ~1.0 nM to 3.22 nM |

Table 2: In Vitro Functional Potency

| Assay Type | Cell Line | Parameter | This compound Value |

|---|---|---|---|

| cAMP Accumulation | HEK293-GLP-1R | EC50 | 1.7 - 3.05 nM |

| β-arrestin2 Recruitment | HEK293-GLP-1R | EC50 | 7.3 nM |

Note: Another source reported a half-maximal effective concentration (EC50) for cAMP stimulation of approximately 600 nM. Discrepancies may arise from different experimental conditions or assay formats.

Table 3: Pharmacokinetic Parameters in Humans

| Parameter | Single Dose (0.3-6 mg) | Multiple Doses (Day 28) |

|---|---|---|

| Mean Half-life (t½) | 24.6 to 35.3 hours | 29 to 49 hours |

| Median Time to Max Concentration (tmax) | 4.1 to 12.0 hours | Not specified |

Key Experimental Protocols

Characterization of this compound's mechanism of action relies on standardized in vitro assays to measure receptor binding and signal transduction.

Radioligand Competition Binding Assay

This assay quantifies the affinity of this compound for the GLP-1R by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R. The cells are homogenized, and membranes are isolated via centrifugation.

-

Assay Setup: In a 96-well plate, the cell membrane suspension (10-20 µg protein) is incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I]GLP-1(7-36)NH₂) and serial dilutions of this compound.

-

Incubation: The plate is incubated at room temperature for approximately 2 hours to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specific binding.

-

Detection: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

HTRF cAMP Signaling Assay

This assay measures the intracellular accumulation of cyclic AMP (cAMP) following GLP-1R activation by this compound, using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.

Methodology:

-

Cell Seeding: HEK293 cells expressing the human GLP-1R are seeded into a 384-well plate and cultured overnight.

-

Compound Preparation: Serial dilutions of this compound and a reference agonist are prepared in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Agonist Stimulation: The culture medium is removed, and cells are stimulated with the prepared this compound dilutions for a defined period (e.g., 30 minutes) at room temperature.

-

Cell Lysis & Detection: Cells are lysed, and the HTRF detection reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor) are added according to the manufacturer's protocol.

-

Incubation: The plate is incubated for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

Signal Measurement: The plate is read on an HTRF-compatible reader. The signal is inversely proportional to the concentration of cAMP produced by the cells.

-

Data Analysis: The data are used to generate a dose-response curve to determine the EC50 value, representing the potency of this compound in stimulating cAMP production.

PathHunter® β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GLP-1R using an enzyme fragment complementation (EFC) technology.

Methodology:

-

Cell Line: The assay utilizes a specialized cell line engineered to co-express the GLP-1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Cell Seeding and Stimulation: The engineered cells are seeded into a microplate. Following this, increasing concentrations of this compound are added, and the plate is incubated (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.

-

Detection: The detection reagent, containing the substrate for β-galactosidase, is added to each well.

-

Signal Measurement: If this compound induces β-arrestin recruitment, the ProLink and EA tags are brought into proximity, forming a functional β-galactosidase enzyme. This enzyme hydrolyzes the substrate, generating a chemiluminescent signal that is measured with a luminometer.

-

Data Analysis: The intensity of the luminescent signal is directly proportional to the extent of β-arrestin recruitment. A dose-response curve is generated to determine the EC50 for this endpoint.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. This compound: The New Oral GLP-1 Drug Explained | BodySpec [bodyspec.com]

- 4. This compound (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1b, multicentre, blinded, placebo-controlled, randomized, multiple-ascending-dose study in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sochob.cl [sochob.cl]

Orforglipron's Interaction with the GLP-1 Receptor: A Technical Analysis of Binding Affinity and Kinetics

For Immediate Release

INDIANAPOLIS, IN – November 27, 2025 – Orforglipron (LY3502970), a novel, orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist, has demonstrated significant promise in clinical development for the treatment of type 2 diabetes and obesity.[1][2][3] This technical guide provides an in-depth analysis of the core pharmacological interactions of this compound with the human GLP-1 receptor, focusing on its binding affinity, and the subsequent signaling cascades. This document is intended for researchers, scientists, and drug development professionals.

This compound is a small molecule designed for once-daily oral administration without the food or water restrictions often associated with other oral GLP-1R agonists.[4][5] Its unique non-peptide structure allows it to withstand degradation in the gastrointestinal tract.

Core Mechanism of Action: A Biased Agonist

The primary molecular target of this compound is the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). This compound acts as a partial and biased agonist at this receptor. Structural biology studies have indicated that this compound binds to a distinct allosteric pocket within the transmembrane domain of the GLP-1 receptor, a different site than that of the native GLP-1 peptide. This binding induces a conformational change in the receptor, initiating downstream intracellular signaling.

A key characteristic of this compound's mechanism is its biased agonism. It preferentially activates the G-protein/cAMP signaling pathway while demonstrating negligible recruitment of β-arrestin. This signaling bias is thought to contribute to a sustained therapeutic effect and may influence the side-effect profile.

Quantitative Analysis of Receptor Interaction

In vitro studies have been pivotal in quantifying this compound's high-affinity binding to the human GLP-1 receptor and its potency in functional assays. The following table summarizes the key quantitative data reported in preclinical studies.

| Parameter | Value | Receptor/Cell System | Assay Type | Reference |

| Binding Affinity (Ki) | ~1 nM - 3.22 nM | Human GLP-1R | Competition Binding | |

| Functional Potency (EC50) | ~600 nM | HEK293 cells expressing human GLP-1R | cAMP Accumulation |

Note: Specific kinetic parameters such as association (kon) and dissociation (koff) rates for this compound are not publicly available at the time of this report.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound's interaction with the GLP-1 receptor.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the GLP-1 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the human GLP-1 receptor.

Methodology:

-

Membrane Preparation:

-

Cell membranes are prepared from a cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that has been engineered to stably express the human GLP-1 receptor.

-

Cells are harvested, homogenized in an appropriate buffer, and then centrifuged to pellet the membranes.

-

The final membrane preparation is resuspended, and the protein concentration is determined.

-

-

Competition Binding:

-

The prepared cell membranes are incubated with a constant concentration of a radiolabeled ligand, typically [¹²⁵I]GLP-1(7-36)NH₂ or [³H]this compound.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the GLP-1R.

-

-

Separation and Detection:

-

Following incubation to allow for binding to reach equilibrium, the bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

The amount of radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

The data are used to generate a dose-response curve, from which the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

cAMP Signaling Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.

Objective: To measure the functional potency (EC50) of this compound in activating the GLP-1R signaling pathway.

Methodology:

-

Cell Culture:

-

Cells expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media and seeded into multi-well plates.

-

-

Compound Treatment:

-

The cultured cells are treated with varying concentrations of this compound.

-

-

cAMP Measurement:

-

Following an incubation period, the cells are lysed to release their intracellular components.

-

The concentration of cAMP in the cell lysates is then quantified. This is often done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Dose-response curves are generated by plotting the measured cAMP concentration against the corresponding concentration of this compound.

-

The EC50 value, which represents the concentration of this compound that produces 50% of the maximal response, is determined from these curves.

-

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies described, the following diagrams have been generated.

Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

References

- 1. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patientcareonline.com [patientcareonline.com]

- 5. This compound, an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Orforglipron molecular structure and chemical properties

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Orforglipron

Introduction

This compound (also known as LY3502970 or OWL833) is a non-peptide, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] Developed for the treatment of type 2 diabetes and obesity, its unique structure allows for oral administration, a significant advantage over the injectable peptide-based GLP-1R agonists.[2][4] This document provides a comprehensive technical overview of its molecular structure, chemical properties, mechanism of action, and the key experimental protocols used for its characterization, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

This compound is a complex synthetic organic molecule. Its structure was engineered to mimic the action of the native GLP-1 peptide hormone while possessing the stability and absorption characteristics necessary for an oral drug.

| Identifier | Value |

| IUPAC Name | 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one |

| SMILES | C[C@H]1C[C@]1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |

| CAS Number | 2212020-52-3 |

| Molecular Formula | C₄₈H₄₈F₂N₁₀O₅ |

| Synonyms | LY3502970, LY-3502970, OWL833 |

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as an orally administered drug. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 883.0 g/mol | PubChem |

| Monoisotopic Mass | 882.37772099 Da | PubChem |

| XLogP3 | 6.8 | PubChem |

| Topological Polar Surface Area | 144 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 10 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Solubility | Soluble in DMSO (100-255 mg/mL), Methanol. Insoluble in water and ethanol. | Selleck Chemicals, BOC Sciences, Cayman Chemical, TargetMol |

| Appearance | Solid | Cayman Chemical |

| Half-life | 29-49 hours | Wikipedia |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective agonist for the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Its mechanism is characterized by biased agonism, preferentially activating the G-protein signaling pathway over β-arrestin recruitment.

-

Receptor Binding : this compound binds to a distinct, allosteric site within the transmembrane domain of the GLP-1R.

-

G-Protein Activation : This binding event activates the associated Gαs protein subunit.

-

Adenylyl Cyclase Stimulation : The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Second Messenger Signaling : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Physiological Effects : PKA activation leads to the downstream therapeutic effects, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.

-

Biased Agonism : this compound shows low efficacy for recruiting β-arrestin. This is thought to reduce receptor desensitization and internalization, potentially contributing to a sustained therapeutic effect and a favorable side-effect profile.

References

Orforglipron's Biased Agonism at the GLP-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orforglipron (LY3502970) is an orally bioavailable, non-peptide small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the management of type 2 diabetes and obesity.[1][2] A defining characteristic of this compound's mechanism of action is its biased agonism. It preferentially activates the G-protein-mediated cyclic adenosine monophosphate (cAMP) signaling pathway over the β-arrestin recruitment pathway.[3][4][5] This biased signaling profile is hypothesized to contribute to its therapeutic efficacy while potentially mitigating some of the adverse effects and receptor desensitization associated with balanced GLP-1R agonists. This technical guide provides an in-depth overview of the core principles of this compound's biased agonism, including quantitative data on its signaling profile, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Signaling Profile

The biased agonism of this compound is quantified by comparing its potency (EC50) and intrinsic activity (Emax) in assays measuring G-protein signaling (cAMP production) and β-arrestin recruitment. The following table summarizes the available quantitative data for this compound's activity at the human GLP-1 receptor.

| Parameter | Pathway | Value | Cell Line | Reference |

| Binding Affinity (Ki) | Receptor Binding | ~1 nM | HEK293-GLP-1R | |

| Potency (EC50) | cAMP Accumulation | 1.7 - 3.05 nM | HEK293-GLP-1R | |

| 600 nM | PSC-HEK293 cells (in presence of GLP-1(9-36)NH2) | |||

| β-arrestin2 Recruitment | 7.3 nM | HEK293-GLP-1R |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound's biased agonism at the GLP-1 receptor.

Caption: Experimental workflow for assessing biased agonism.

Experimental Protocols

The characterization of this compound's biased agonism relies on a series of well-established in vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line, such as Human Embryonic Kidney (HEK293) cells, that has been engineered to stably express the human GLP-1 receptor.

-

Competition Binding: A fixed concentration of a radiolabeled ligand that binds to the GLP-1R (e.g., [¹²⁵I]GLP-1(7-36)NH₂) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

Objective: To measure the potency and efficacy of this compound in stimulating the G-protein signaling pathway by quantifying intracellular cAMP production.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured and seeded into microplates.

-

Compound Stimulation: The cells are treated with varying concentrations of this compound. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: The HTRF signal is used to calculate the cAMP concentration. A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration, and the EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response equation.

β-Arrestin Recruitment Assay (PathHunter®)

Objective: To quantify the recruitment of β-arrestin to the GLP-1 receptor upon stimulation with this compound.

Methodology:

-

Cell Line: A specialized cell line, such as U2OS or CHO cells, is used. These cells are engineered to co-express the human GLP-1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase). This is commonly known as the PathHunter® assay system.

-

Compound Stimulation: The engineered cells are seeded in microplates and treated with increasing concentrations of this compound.

-

Detection: If this compound induces the recruitment of β-arrestin to the GLP-1R, the two enzyme fragments are brought into close proximity, forming an active enzyme. A substrate is then added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

-

Data Analysis: The intensity of the luminescent signal, which is directly proportional to the extent of β-arrestin recruitment, is measured using a luminometer. A dose-response curve is constructed, and the EC50 and Emax values for β-arrestin recruitment are determined.

Conclusion

The preclinical data strongly support the characterization of this compound as a G-protein biased agonist at the GLP-1 receptor. Its high affinity for the receptor, coupled with a clear preference for activating the cAMP signaling pathway over β-arrestin recruitment, provides a molecular basis for its therapeutic effects in type 2 diabetes and obesity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other biased agonists in drug discovery and development. This biased signaling profile may represent a key advancement in the design of GLP-1R-targeted therapies, potentially offering an improved efficacy and tolerability profile.

References

Orforglipron's Effect on cAMP Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orforglipron (LY3502970) is a novel, orally bioavailable, non-peptide small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Developed as a potential treatment for type 2 diabetes and obesity, its mechanism of action is centered on the activation of the GLP-1R, a class B G-protein coupled receptor (GPCR).[1][3][4] Unlike injectable peptide-based GLP-1R agonists, this compound's chemical structure allows for oral administration without the need for absorption enhancers, offering a significant advantage in patient administration.

A critical aspect of this compound's pharmacological profile is its potent and biased agonism. It preferentially activates the G-protein-mediated cyclic adenosine monophosphate (cAMP) signaling pathway while demonstrating negligible recruitment of β-arrestin. This biased signaling is thought to contribute to its sustained therapeutic effects and tolerability profile. This technical guide provides an in-depth overview of this compound's interaction with the GLP-1R and its specific effects on the cAMP signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

Core Mechanism of Action: cAMP Pathway Activation

The therapeutic effects of this compound are initiated by its binding to the GLP-1 receptor, which is predominantly expressed on pancreatic beta cells but also found in the brain, heart, and gastrointestinal tract. Cryogenic electron microscopy has revealed that this compound binds to a pocket within the transmembrane domain of the GLP-1R. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically stimulating the Gαs subunit.

The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration is the central node in the signaling cascade. Elevated cAMP levels lead to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

-

PKA-mediated pathway: PKA phosphorylates numerous intracellular targets that culminate in glucose-dependent insulin secretion from pancreatic β-cells. This involves the closure of ATP-dependent potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.

-

Epac-mediated pathway: The activation of Epac2 can also contribute to insulin granule exocytosis through pathways involving Ras-related protein 1 (Rap1) and phospholipase C (PLC).

This G-protein-biased signaling, with minimal β-arrestin recruitment, may reduce the potential for receptor desensitization and internalization, contributing to the sustained action of the drug.

Figure 1: this compound-mediated GLP-1R signaling pathway.

Quantitative Data Summary

The potency and binding affinity of this compound for the human GLP-1 receptor have been characterized through various in vitro assays. The data highlight its high-affinity binding and potent induction of the cAMP signaling pathway.

Table 1: this compound Binding Affinity at Human GLP-1R

| Parameter | Value Range | Assay Method | Reference(s) |

|---|

| Inhibition Constant (Kᵢ) | ~1 nM - 3.22 nM | Radioligand Competition Binding | |

Table 2: this compound Functional Potency on cAMP Production

| Parameter | Reported Value | Corresponds To | Assay Method | Reference(s) |

|---|

| pEC₅₀ | 6.22 | EC₅₀ of ~600 nM | HTRF cAMP Assay | |

Note: EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Key Experimental Protocols

The characterization of this compound's effect on cAMP signaling relies on a series of standardized in vitro assays. The methodologies for three core experiments are detailed below.

Radioligand Competition Binding Assay

This assay quantifies the binding affinity (Kᵢ) of this compound for the GLP-1R by measuring its ability to compete with and displace a known high-affinity radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound at the human GLP-1R.

Methodology:

-

Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R are cultured and harvested. The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended, and the total protein concentration is determined.

-

Competition Binding Reaction: In a 96-well plate, a fixed concentration of a radioligand (e.g., [¹²⁵I]GLP-1(7-36)NH₂) is incubated with the cell membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction plate is incubated at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Separation: The reaction mixture is transferred to a glass fiber filter plate. Bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The radioactivity counts are plotted against the concentration of this compound. Non-linear regression analysis is used to determine the IC₅₀ value—the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Figure 2: Radioligand Competition Binding Assay Workflow.

cAMP Signaling Assay (HTRF)

This high-throughput assay measures the intracellular accumulation of cAMP following stimulation of the GLP-1R by this compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method based on fluorescence resonance energy transfer (FRET).

Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating cAMP production.

Methodology:

-

Cell Seeding: HEK293 cells expressing the human GLP-1R are seeded into a 384-well plate and cultured overnight to allow for adherence.

-

Agonist Stimulation: The culture medium is removed, and cells are incubated with increasing concentrations of this compound in a stimulation buffer. This is typically performed for 30 minutes at room temperature.

-

Cell Lysis and Reagent Addition: A lysis buffer is added to the wells. This buffer contains two key HTRF reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).

-

Competitive Binding & Incubation: The endogenously produced cAMP (from cell stimulation) competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody. The plate is incubated for approximately 1 hour to allow this binding to reach equilibrium.

-

Signal Reading: The plate is read on an HTRF-compatible reader. The reader excites the donor fluorophore and measures the emission from both the donor and acceptor.

-

Data Analysis: When intracellular cAMP levels are low, the antibody-cryptate and cAMP-d2 are in close proximity, resulting in a high FRET signal. As this compound stimulates cAMP production, the endogenous cAMP displaces the cAMP-d2, reducing the FRET signal. The ratio of the two fluorescence signals is calculated and used to determine the cAMP concentration. Data are plotted against this compound concentration to determine the EC₅₀ value.

References

Orforglipron's Journey Through Animal Models: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today offers an in-depth look at the preclinical pharmacokinetics and oral bioavailability of orforglipron (LY3502970), a novel, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. This guide, tailored for researchers, scientists, and drug development professionals, consolidates key data from animal studies, details experimental methodologies, and provides visual representations of associated biological pathways and workflows.

This compound, a small molecule developed by Chugai Pharmaceutical Co., Ltd. and licensed by Eli Lilly and Company, has shown promise in clinical trials for the treatment of type 2 diabetes and obesity.[1] Its development was underpinned by extensive preclinical evaluation in various animal models to ascertain its potency, selectivity, and pharmacological effects.[2] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) profile in key preclinical species.

Pharmacokinetic Profile Across Species

The oral bioavailability and pharmacokinetic parameters of this compound have been characterized in several animal models, demonstrating its potential as an orally delivered therapeutic.

Cynomolgus Monkeys: Studies in cynomolgus monkeys have revealed a high oral bioavailability for this compound, ranging from 21% to 28%.[3] This favorable oral absorption is a significant advantage for a GLP-1 receptor agonist, a class of drugs that has traditionally been administered via injection.

Rodent Models: Preclinical research has also been conducted in rodent models, including mice expressing the human GLP-1 receptor and genetically modified rats with a sensitized GLP-1 receptor (Glp1rS33W).[2][4] While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC from these studies are not extensively published in publicly available literature, the research indicates that this compound exhibited full efficacy in reducing hyperglycemia in these models. Dose-dependent reductions in body weight and food intake have been observed in diet-induced obese (DIO) rats with the sensitized GLP-1 receptor.

The following tables summarize the available quantitative data on the pharmacokinetics of this compound in animal models.

Table 1: Oral Bioavailability of this compound in Animal Models

| Animal Model | Oral Bioavailability (%) | Citation |

| Cynomolgus Monkey | 21 - 28 |

Experimental Protocols in Preclinical Evaluation

The characterization of this compound's efficacy and pharmacokinetic profile has involved a range of standardized preclinical experimental protocols.

Diet-Induced Obesity (DIO) Models

To assess the anti-obesity effects of this compound, diet-induced obesity models are commonly employed.

-

Animal Model: Male C57BL/6J mice or Sprague-Dawley rats.

-

Induction of Obesity: Animals are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10-12 weeks to induce obesity.

-

Drug Administration: this compound is administered orally, typically via gavage, at various doses.

-

Parameters Measured: Body weight and food intake are recorded daily to evaluate the dose-dependent effects of the compound.

Oral Glucose Tolerance Test (OGTT)

The effect of this compound on glucose metabolism is frequently assessed using an oral glucose tolerance test.

-

Animal Fasting: Animals are fasted overnight before the test.

-

Drug Administration: this compound or a vehicle is administered orally at a predetermined time before the glucose challenge.

-

Glucose Challenge: A concentrated glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration to measure blood glucose levels.

Analytical Methodology

The quantification of this compound in plasma samples from animal studies is crucial for determining its pharmacokinetic profile. While specific validated methods for this compound in animal plasma are not detailed in the provided search results, the standard approach for such small molecules involves liquid chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for accurate measurement of drug concentrations in biological matrices.

Generic LC-MS/MS methods for quantifying GLP-1 receptor agonists in rodent plasma often involve:

-

Sample Preparation: Protein precipitation from plasma samples.

-

Chromatographic Separation: Use of a C18 reversed-phase column with a gradient elution.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Mechanism of Action: GLP-1 Receptor Signaling

This compound exerts its therapeutic effects by acting as a selective agonist for the GLP-1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that plays a key role in glucose homeostasis and appetite regulation.

The binding of this compound to the GLP-1 receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the characteristic physiological effects of GLP-1 receptor activation, including enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a feeling of satiety.

This compilation of preclinical data and methodologies provides a valuable resource for researchers in the field of metabolic diseases, facilitating a deeper understanding of this compound's pharmacological profile and its development pathway.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]

- 4. biocytogen.com [biocytogen.com]

Orforglipron: An In-Depth Technical Guide to Early In Vitro Cellular Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Orforglipron (LY3502970) is a first-in-class, orally bioavailable, non-peptide agonist of the glucagon-like peptide-1 receptor (GLP-1R) under development for the treatment of type 2 diabetes and obesity.[1][2] Unlike injectable peptide-based agonists, this compound is a small molecule, simplifying its manufacturing process and offering a more convenient administration route.[1][3] Early in vitro studies have been fundamental in characterizing its mechanism of action, binding affinity, and unique signaling profile. This technical guide provides a detailed overview of the core cellular effects and experimental protocols from these foundational studies.

Core Mechanism of Action: Biased Agonism

The primary molecular target for this compound is the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[1] Structural studies have shown that this compound, as a small molecule, occupies a distinct allosteric pocket within the transmembrane domain of the GLP-1R, a different site than that used by the native GLP-1 peptide. This binding induces a conformational change in the receptor, initiating downstream intracellular signaling.

A key feature of this compound's cellular effect is its Gs protein-biased agonism. It preferentially activates the Gs protein-coupled signaling pathway, which stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA) and other effectors that mediate the therapeutic effects of GLP-1R activation, such as glucose-dependent insulin secretion.

Crucially, this compound demonstrates minimal or negligible recruitment of β-arrestin. The β-arrestin pathway is associated with receptor desensitization, internalization, and potential adverse effects. By avoiding this pathway, this compound may promote more sustained receptor signaling and potentially offer a better tolerability profile.

References

The Non-Peptide Architecture of Orforglipron: A Technical Guide to its Core Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orforglipron (LY3502970) represents a significant advancement in the treatment of type 2 diabetes and obesity as an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] Developed by Eli Lilly and Company, this small molecule circumvents the manufacturing complexities and administration limitations of traditional peptide-based GLP-1RAs.[1][3] This technical guide provides an in-depth examination of the non-peptide structure of this compound, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its key quantitative parameters.

Introduction: A Paradigm Shift in GLP-1 Receptor Agonism

The glucagon-like peptide-1 (GLP-1) receptor is a well-established target for therapies aimed at improving glycemic control and promoting weight loss.[4] Activation of this class B G-protein coupled receptor (GPCR) mimics the effects of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety. Historically, GLP-1R agonists have been peptide-based, requiring subcutaneous injection due to their susceptibility to degradation in the gastrointestinal tract.

This compound emerges as a groundbreaking alternative, being a small molecule designed for once-daily oral administration without food or water restrictions. Its non-peptide nature not only enhances patient compliance but also simplifies the manufacturing process, potentially making this class of therapeutics more accessible. This guide delves into the core structural and functional aspects of this compound that enable its unique pharmacological profile.

The Non-Peptide Structure of this compound

This compound is a complex small molecule with the chemical formula C48H48F2N10O5 and a molar mass of 882.974 g·mol−1.

IUPAC Name: 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one

Unlike peptide agonists that interact with the extracellular domain of the GLP-1R, this compound binds to a distinct allosteric pocket within the transmembrane domain of the receptor. This unique binding mode, elucidated by high-resolution cryo-electron microscopy (cryo-EM), involves interactions with the extracellular domain, extracellular loop 2, and transmembrane helices 1, 2, 3, and 7. This interaction induces a conformational change in the receptor, initiating downstream signaling cascades.

Mechanism of Action: Biased Agonism

This compound functions as a partial and biased agonist of the GLP-1 receptor. Upon binding, it preferentially activates the G-protein/cyclic adenosine monophosphate (cAMP) signaling pathway, which is the primary mediator of the therapeutic effects of GLP-1R activation.

The activation of the Gs alpha subunit of the G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), culminating in enhanced glucose-dependent insulin secretion.

Crucially, this compound shows low intrinsic efficacy for β-arrestin recruitment. The minimization of β-arrestin engagement is thought to contribute to a more sustained signaling response and may be associated with a favorable side-effect profile.

References

Methodological & Application

Orforglipron: Application Notes and Protocols for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Orforglipron is an investigational, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of type 2 diabetes and obesity.[1][2] Unlike peptide-based GLP-1 receptor agonists, this compound's small molecule nature allows for once-daily oral dosing without restrictions on food or water intake, offering a potential advantage in patient convenience and adherence.[2][3][4] This document provides detailed application notes and protocols based on available research and clinical trial data.

Mechanism of Action

This compound is a potent and selective agonist for the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor. Its binding to the GLP-1R, located on pancreatic beta cells and other tissues, initiates a cascade of intracellular signaling events. This activation of the GLP-1R leads to:

-

Glucose-Dependent Insulin Secretion: this compound stimulates the release of insulin from pancreatic beta cells in response to elevated blood glucose levels.

-

Suppression of Glucagon Secretion: It reduces the secretion of glucagon, a hormone that raises blood glucose levels.

-

Delayed Gastric Emptying: this compound slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose spikes.

-

Appetite Regulation: By acting on GLP-1 receptors in the brain, it helps to reduce appetite and food intake.

The sustained activation of the GLP-1R by this compound leads to improved glycemic control and weight loss. Preclinical studies have also suggested that long-term receptor activation may lead to improved beta-cell function.

Efficacy in Type 2 Diabetes

Clinical trials have demonstrated the efficacy of this compound in improving glycemic control and promoting weight loss in patients with type 2 diabetes.

Glycemic Control

Phase 2 and Phase 3 clinical trials have shown that this compound significantly reduces HbA1c levels compared to placebo and active comparators.

Table 1: Change in HbA1c from Baseline in Patients with Type 2 Diabetes

| Study | Treatment Duration | This compound Dose | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) | Comparator | Mean Change in HbA1c (Comparator) (%) |

| Phase 2 | 26 Weeks | 3 mg | 8.1 | -0.89 | Placebo | -0.43 |

| 12 mg | 8.1 | -1.47 | Dulaglutide 1.5 mg | -1.10 | ||

| 24 mg | 8.1 | -2.01 | ||||

| 36 mg | 8.1 | -2.10 | ||||

| 45 mg | 8.1 | -1.98 | ||||

| ACHIEVE-1 (Phase 3) | 40 Weeks | 3 mg | 8.0 | -1.3 | Placebo | -0.3 |

| 12 mg | 8.0 | -1.5 | ||||

| 36 mg | 8.0 | -1.6 | ||||

| ACHIEVE-2 (Phase 3) | 40 Weeks | 36 mg | Not Reported | -1.7 | Dapagliflozin 10 mg | -0.8 |

| ACHIEVE-3 (Phase 3) | 52 Weeks | 12 mg | Not Reported | -1.9 | Oral Semaglutide 7mg/14mg | -1.1 to -1.4 |

| 36 mg | Not Reported | -2.2 | ||||

| ACHIEVE-5 (Phase 3) | 40 Weeks | 36 mg | Not Reported | -2.1 (additional) | Placebo (with insulin glargine) | Not Reported |

Weight Management

This compound has also demonstrated significant and dose-dependent weight loss in patients with type 2 diabetes.

Table 2: Change in Body Weight from Baseline in Patients with Type 2 Diabetes

| Study | Treatment Duration | This compound Dose | Mean Baseline Weight (kg) | Mean Change in Body Weight (kg) | Comparator | Mean Change in Body Weight (Comparator) (kg) |

| Phase 2 | 26 Weeks | 3 mg | 100.3 | -3.0 | Placebo | -2.2 |

| 12 mg | 100.3 | -7.1 | Dulaglutide 1.5 mg | -3.9 | ||

| 24 mg | 100.3 | -9.5 | ||||

| 36 mg | 100.3 | -10.1 | ||||

| 45 mg | 100.3 | -9.3 | ||||

| ACHIEVE-1 (Phase 3) | 40 Weeks | 36 mg | Not Reported | -7.3 | Placebo | Not Reported |

| ACHIEVE-3 (Phase 3) | 52 Weeks | 12 mg | Not Reported | -6.6 | Oral Semaglutide | -3.6 to -5.0 |

| 36 mg | Not Reported | -8.9 | ||||

| ATTAIN-2 (Phase 3) | 72 Weeks | 6 mg | Not Reported | -5.5% | Placebo | -2.2% |

| 12 mg | Not Reported | -7.8% | ||||

| 36 mg | Not Reported | -10.5% |

Safety and Tolerability

The safety profile of this compound is consistent with other GLP-1 receptor agonists. The most commonly reported adverse events are gastrointestinal in nature and are typically mild to moderate in severity.

Table 3: Common Adverse Events in this compound Clinical Trials

| Adverse Event | This compound (Frequency) | Placebo (Frequency) | Comparator (Frequency) |

| Nausea | 13% - 48.5% | 2% - 18.2% | 34% (Dulaglutide) |

| Diarrhea | 19% - 26% | 9% | Not Reported |

| Vomiting | 5% - 45.5% | 1% | Not Reported |

| Constipation | 8% - 17% | 4% | Not Reported |

| Decreased Appetite | 69.7% | Not Reported | Not Reported |

The incidence of hypoglycemia with this compound is low.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has a long half-life, supporting once-daily dosing.

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 4.1 - 12.0 hours (single dose) |

| Half-life (t1/2) | 24.6 - 35.3 hours (single dose) |

| 48.1 - 67.5 hours (at Day 28) | |

| Food Effect | Cmax and AUC are approximately 20-25% lower when administered with food, but this is not considered clinically meaningful. |

Experimental Protocols

The following are generalized protocols for key experiments based on the methodologies described in published clinical trials.

Protocol 1: Phase 2, Randomized, Double-Blind, Placebo- and Active-Controlled Study

Objective: To assess the efficacy and safety of multiple doses of this compound compared to placebo and an active comparator (e.g., dulaglutide) in patients with type 2 diabetes.

Methodology:

-

Participant Selection:

-

Recruit adult participants (≥18 years) with a diagnosis of type 2 diabetes.

-

Inclusion criteria: HbA1c between 7.0% and 10.5%, stable body weight, and on diet and exercise with or without metformin.

-

Exclusion criteria: History of pancreatitis, significant cardiovascular disease, or use of other glucose-lowering agents within a specified timeframe.

-

-

Randomization and Blinding:

-

Randomly assign participants in a double-blind manner to receive one of several doses of this compound, placebo, or the active comparator.

-

-

Treatment:

-

Administer this compound orally once daily.

-

Administer the active comparator and placebo according to their approved labeling.

-

Treatment duration: 26 weeks.

-

-

Assessments:

-

Primary Endpoint: Change in HbA1c from baseline to 26 weeks.

-

Secondary Endpoints:

-

Change in body weight from baseline to 26 weeks.

-

Proportion of participants achieving HbA1c < 7.0%.

-

Change in fasting plasma glucose.

-

-

Safety Assessments: Monitor for adverse events, vital signs, and laboratory parameters throughout the study.

-

-

Statistical Analysis:

-

Use an appropriate statistical model (e.g., ANCOVA) to compare the change in HbA1c and body weight between the this compound groups and the control groups.

-

Protocol 2: Pharmacokinetic Food Effect Study

Objective: To evaluate the effect of food on the pharmacokinetics of a single oral dose of this compound in healthy participants.

Methodology:

-

Participant Selection:

-

Recruit healthy adult participants.

-

-

Study Design:

-

A randomized, open-label, two-period, crossover study.

-

-

Treatment:

-

Period 1: Administer a single oral dose of this compound under fasting conditions.

-

Period 2: After a washout period, administer the same dose of this compound with a standardized high-fat meal.

-

-

Pharmacokinetic Sampling:

-

Collect blood samples at predefined time points before and after dosing to measure plasma concentrations of this compound.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters including Cmax, AUC, and Tmax for both the fasted and fed states.

-

-

Statistical Analysis:

-

Compare the pharmacokinetic parameters between the two conditions to assess the effect of food.

-

References

- 1. Efficacy and safety of oral this compound in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1b, multicentre, blinded, placebo-controlled, randomized, multiple-ascending-dose study in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sochob.cl [sochob.cl]

- 4. news-medical.net [news-medical.net]

Orforglipron in Weight Management and Obesity Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, orforglipron (formerly LY3502970), and its role in weight management and obesity. This document details the mechanism of action, summarizes clinical trial data, and provides detailed experimental protocols for key preclinical and clinical studies.

Mechanism of Action

This compound is a small molecule that acts as a partial agonist of the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[1][2] Unlike peptide-based GLP-1R agonists, this compound is designed for oral administration and is resistant to degradation in the gastrointestinal tract.[1] Its mechanism of action involves binding to an allosteric site within the transmembrane domain of the GLP-1R, which is distinct from the binding site of the native GLP-1 peptide.[1] This binding induces a conformational change in the receptor, leading to the activation of downstream intracellular signaling pathways.[1]

This compound preferentially activates the G-protein/cyclic AMP (cAMP) signaling pathway while causing minimal recruitment of β-arrestin. This biased agonism is believed to contribute to sustained receptor signaling and a favorable efficacy and tolerability profile. The activation of the GLP-1R by this compound leads to several physiological effects that contribute to weight loss and improved glycemic control, including:

-

Enhanced glucose-dependent insulin secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.

-

Reduced glucagon secretion: Suppression of glucagon release, which helps to lower hepatic glucose production.

-

Delayed gastric emptying: Slowing the rate at which food leaves the stomach, promoting a feeling of fullness.

-

Appetite suppression: Acting on the central nervous system to reduce food intake.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from Phase 2 and Phase 3 clinical trials of this compound in adults with obesity or overweight, with and without type 2 diabetes.

Table 1: Efficacy of this compound in Adults with Obesity or Overweight (without Type 2 Diabetes)

| Trial Name (NCT ID) | Duration | This compound Dose | Mean Change in Body Weight from Baseline (%) | Participants with ≥10% Weight Loss (%) |

| Phase 2 (NCT05051579) | 36 Weeks | 12 mg | -9.4 | 46 |

| 24 mg | -12.5 | 67 | ||

| 36 mg | -13.5 | 75 | ||

| 45 mg | -14.7 | 75 | ||

| Placebo | -2.3 | 9 | ||

| ATTAIN-1 (Phase 3, NCT05869903) | 72 Weeks | 36 mg | -12.4 | 59.6 |

| Placebo | -0.9 | 8.6 |

Table 2: Efficacy of this compound in Adults with Obesity or Overweight and Type 2 Diabetes

| Trial Name (NCT ID) | Duration | This compound Dose | Mean Change in Body Weight from Baseline (%) | Mean Change in HbA1c from Baseline (%) |

| Phase 2 | 26 Weeks | 3 mg | - | - |

| 12 mg | - | - | ||

| 24 mg | - | - | ||

| 36 mg | - | - | ||

| 45 mg | -10.1 kg | -2.1 | ||

| Placebo | -2.2 kg | -0.4 | ||

| Dulaglutide | -3.9 kg | -1.1 | ||

| ACHIEVE-1 (Phase 3, NCT05971940) | 40 Weeks | 3 mg | - | -1.3 |

| 12 mg | - | -1.6 | ||

| 36 mg | -7.9 | -1.6 | ||

| Placebo | - | - | ||

| ATTAIN-2 (Phase 3, NCT05872620) | 72 Weeks | 6 mg | -5.5 | - |

| 12 mg | -7.8 | - | ||

| 36 mg | -10.5 | -1.3 to -1.8 | ||

| Placebo | -2.2 | - |

Table 3: Common Adverse Events with this compound

The most frequently reported adverse events in clinical trials were gastrointestinal in nature, typically mild to moderate in severity, and often occurred during the dose-escalation period.

| Adverse Event | Incidence Range with this compound (%) | Incidence with Placebo (%) |

| Nausea | 44 - 70 | 18 |

| Diarrhea | 44 - 70 | 18 |

| Vomiting | 44 - 70 | 18 |

| Constipation | 44 - 70 | 18 |

| Upset Stomach | 44 - 70 | 18 |

Experimental Protocols

This section provides detailed methodologies for key preclinical and clinical experiments involving this compound.

Preclinical Experimental Protocols

This assay determines the potency of this compound in activating the GLP-1 receptor and stimulating the production of cyclic AMP (cAMP).

Objective: To determine the EC50 (half-maximal effective concentration) of this compound for cAMP production in cells expressing the human GLP-1 receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human GLP-1 receptor.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

This compound: Stock solution of known concentration.

-

cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or luciferase-based reporter assay).

-

Multi-well plates: 96- or 384-well plates suitable for cell culture and the chosen detection method.

Protocol:

-

Cell Seeding: Seed the GLP-1R expressing cells into multi-well plates at a predetermined density and allow them to adhere and grow overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer to create a dose-response curve. Include a vehicle control (assay buffer without this compound).

-

Cell Stimulation: Remove the culture medium from the cells and replace it with the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the selected cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the corresponding this compound concentrations. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

This protocol evaluates the effect of this compound on glucose tolerance in a relevant animal model.

Objective: To assess the ability of this compound to improve glucose disposal following an oral glucose challenge in mice expressing the human GLP-1 receptor.

Materials:

-

Animals: Humanized GLP-1R mice.

-

This compound: Formulation suitable for oral gavage.

-

Glucose solution: Sterile glucose solution (e.g., 2 g/kg body weight).

-

Blood glucose monitoring system: Glucometer and test strips.

-

Oral gavage needles.

-

Animal scale.

Protocol:

-

Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.

-

Baseline Glucose Measurement: Obtain a baseline blood glucose reading (time 0) from a tail vein blood sample.

-

This compound Administration: Administer this compound or a vehicle control orally via gavage at a predetermined dose.

-

Glucose Challenge: After a specified pretreatment period (e.g., 30-60 minutes), administer the glucose solution orally via gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Clinical Trial Protocols

The following protocols are based on the designs of the Phase 3 ATTAIN and ACHIEVE clinical trial programs.

Objective: To evaluate the efficacy and safety of once-daily oral this compound for chronic weight management in adults with obesity or overweight without type 2 diabetes.

Study Design:

-

Phase: 3

-

Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Duration: 72 weeks.

-

Population: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).

-

Exclusion Criteria: History of type 1 or type 2 diabetes, recent significant weight change (>5 kg within 90 days), personal or family history of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2, and history of pancreatitis.

-

Intervention: Participants are randomized to receive this compound (6 mg, 12 mg, or 36 mg) or placebo once daily.

-

Dose Escalation: All participants in the this compound arms start at a low dose (e.g., 1 mg) and the dose is gradually increased at four-week intervals to the target maintenance dose to improve tolerability.

Endpoints:

-